molecular formula C7H11NS B1393862 (2,5-Dimethylthiophen-3-yl)methanamine CAS No. 34843-88-4

(2,5-Dimethylthiophen-3-yl)methanamine

Cat. No. B1393862
CAS RN: 34843-88-4
M. Wt: 141.24 g/mol
InChI Key: DXMACNBVEGINGQ-UHFFFAOYSA-N
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Description

“(2,5-Dimethylthiophen-3-yl)methanamine” is a chemical compound with the CAS Number: 34843-88-4. It has a molecular weight of 141.24 . The IUPAC name for this compound is (2,5-dimethyl-3-thienyl)methylamine .


Physical And Chemical Properties Analysis

“(2,5-Dimethylthiophen-3-yl)methanamine” has a molecular weight of 141.24 g/mol . More detailed physical and chemical properties might be available in specialized chemical databases.

Scientific Research Applications

Photochromic Applications

The compound “(2,5-Dimethylthiophen-3-yl)methanamine” has been mentioned in the context of photochromic compounds, which are of significant interest due to their applications in photo-optical switching devices. These compounds can change their color or transparency when exposed to light, making them useful in various fields such as smart windows, sunglasses, and optical data storage .

Material Science

In material science, this compound could be used to modify the properties of materials, such as enhancing thermal stability or electrical conductivity. It could also play a role in the development of new polymers or coatings with specific desired properties .

Chemical Synthesis

This chemical serves as a building block in chemical synthesis. It can be used to create complex molecules for pharmaceuticals or organic materials. Its unique structure allows for the introduction of thiophene, which is known for its conductive properties, into various molecular frameworks .

Analytical Methods

In analytical chemistry, derivatives of this compound could be used as reagents or markers due to their distinct chemical behavior. They might assist in the detection or quantification of other substances within a sample.

Optical and Nonlinear Optical (NLO) Properties

The compound has been associated with chalcones, which are known for their optical and NLO properties. This suggests potential use in creating materials for lasers, optical limiters, and other photonic devices .

Safety and Hazards

The safety data sheet (MSDS) for “(2,5-Dimethylthiophen-3-yl)methanamine” can provide important information about the compound’s hazards, safe handling procedures, and emergency measures .

properties

IUPAC Name

(2,5-dimethylthiophen-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-5-3-7(4-8)6(2)9-5/h3H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMACNBVEGINGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethylthiophen-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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